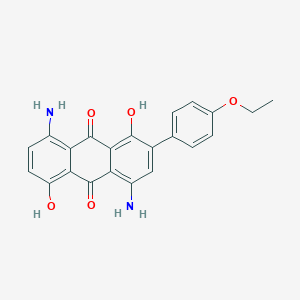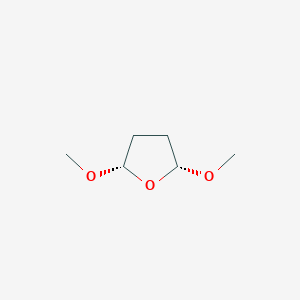![molecular formula C19H32ClNO B076423 alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride CAS No. 13562-21-5](/img/structure/B76423.png)
alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride, also known as phencyclidine (PCP), is a synthetic dissociative anesthetic drug. It was first synthesized in the 1950s, and its use as an anesthetic was discontinued due to its side effects. However, PCP continued to be used recreationally, leading to its classification as a Schedule II controlled substance in the United States.
作用機序
PCP acts as an antagonist at the NMDA receptor, blocking the activity of glutamate, the brain's primary excitatory neurotransmitter. This leads to a reduction in the activity of neurons in the prefrontal cortex, which is involved in decision-making, planning, and social behavior.
生化学的および生理学的効果
PCP has been found to increase the release of dopamine, a neurotransmitter involved in reward and motivation. It also increases the release of norepinephrine and serotonin, which are involved in mood regulation. PCP has been shown to have neurotoxic effects, causing damage to neurons in the brain.
実験室実験の利点と制限
PCP has been used in laboratory experiments to study the effects of NMDA receptor blockade on behavior and brain function. Its use has allowed researchers to better understand the role of glutamate in learning and memory, as well as the underlying mechanisms of schizophrenia. However, PCP has limited use in laboratory experiments due to its neurotoxic effects and potential for abuse.
将来の方向性
Future research on PCP could focus on developing safer NMDA receptor antagonists for use in laboratory experiments. Additionally, further research could be done to better understand the long-term effects of PCP use on the brain and behavior. Studies could also be conducted to investigate the potential therapeutic uses of PCP, such as in the treatment of depression or addiction.
合成法
The synthesis of PCP involves the reaction of piperidine with a benzyl halide, followed by reduction with lithium aluminum hydride. The resulting product is then treated with diethylamine to form PCP.
科学的研究の応用
PCP has been used in scientific research to study its effects on the brain and behavior. It has been found to block N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. PCP has also been used to induce schizophrenia-like symptoms in animal models, allowing researchers to study the underlying mechanisms of the disorder.
特性
CAS番号 |
13562-21-5 |
|---|---|
製品名 |
alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride |
分子式 |
C19H32ClNO |
分子量 |
325.9 g/mol |
IUPAC名 |
1-cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C19H31NO.ClH/c1-3-20(4-2)16-15-19(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18,21H,3-4,6,9-10,13-16H2,1-2H3;1H |
InChIキー |
IZTHVPMGJIGDKL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
正規SMILES |
CCN(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
その他のCAS番号 |
13562-21-5 |
同義語 |
alpha-cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



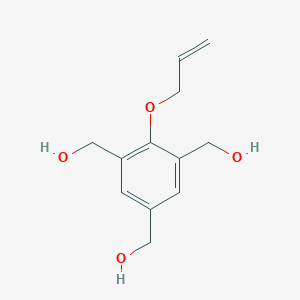
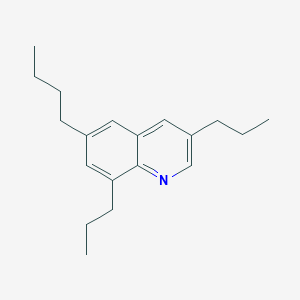
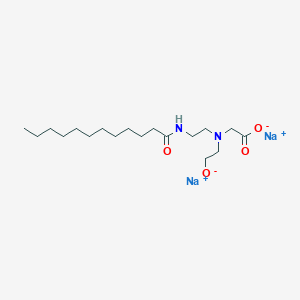
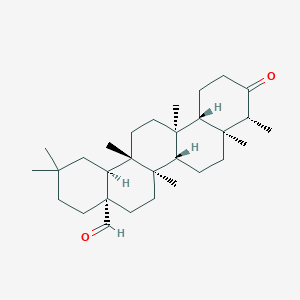
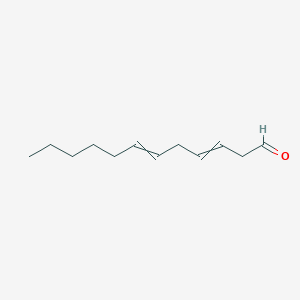
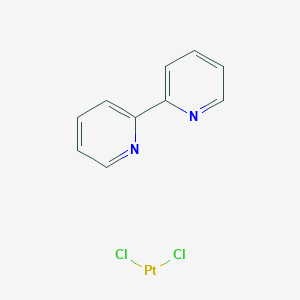
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)
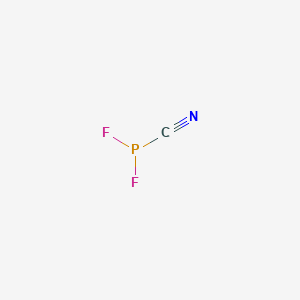
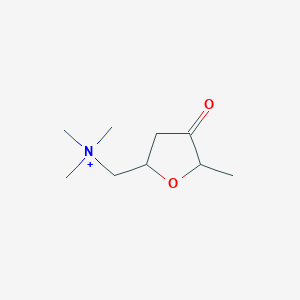
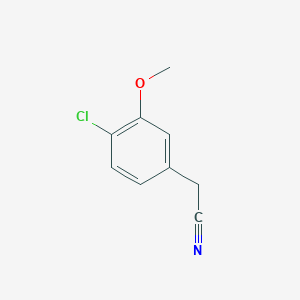
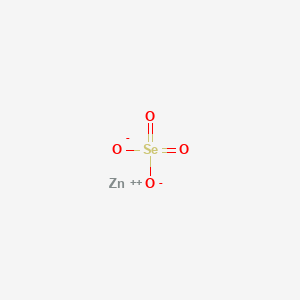
![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)
